Raltegravir - 518048-05-0

Raltegravir

Catalog Number: EVT-279732
CAS Number: 518048-05-0
Molecular Formula: C20H21FN6O5
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raltegravir is an HIV-1 integrase strand transfer inhibitor [, , , ]. It belongs to a class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs), and is classified as a first-in-class drug, meaning it was the first of its kind to be approved for use [, ]. Raltegravir plays a crucial role in scientific research, specifically in studies related to HIV/AIDS treatment and prevention. It has been instrumental in understanding the mechanism of HIV replication and in developing new strategies for combating the disease [, , , ].

Synthesis Analysis

The provided literature focuses on the biological activity of Raltegravir, with limited information on its specific chemical reactions. One study found that Raltegravir undergoes glucuronidation, a metabolic process involving the addition of glucuronic acid, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) []. Further research is needed to investigate other potential chemical reactions involving Raltegravir and their relevance to its biological activity.

Mechanism of Action

Raltegravir acts by inhibiting the HIV-1 integrase enzyme, a viral enzyme essential for integrating the HIV genome into the host cell's DNA [, , , ]. It specifically targets the strand transfer step of the integration process, preventing the insertion of viral DNA into the host genome [, , , ]. By blocking this crucial step in HIV replication, Raltegravir prevents the virus from establishing a permanent infection within the host cell [, , , ].

Physical and Chemical Properties Analysis

The provided literature primarily focuses on Raltegravir's biological activity, with limited information on its physicochemical properties. One study identified the presence of two components in urine extracts: Raltegravir and its glucuronide metabolite (M2) []. This suggests that Raltegravir is water-soluble to a certain extent, allowing its excretion in urine. More research is needed to analyze its other physical and chemical properties such as solubility, stability, and partition coefficient, which could be crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Applications
  • Treatment of Drug-Resistant HIV: Raltegravir is particularly effective in treating patients with multidrug-resistant HIV-1 infection, offering a valuable treatment option for individuals who have developed resistance to other classes of antiretroviral drugs [, , , , , , ].

  • Combination Therapy: Raltegravir is commonly used in combination with other antiretroviral drugs to form highly active antiretroviral therapy (HAART) regimens [, , , , , , , , , , , ]. These regimens have revolutionized HIV treatment, significantly improving life expectancy and quality of life for HIV-infected individuals [, , , , ].

  • Pre-Exposure Prophylaxis (PrEP): Although not currently approved for PrEP, Raltegravir is being investigated for its potential in preventing HIV infection [, ]. Its long-acting formulations could offer improved adherence and efficacy for PrEP [].

  • Treatment Simplification: Raltegravir's potent antiviral activity and favorable safety profile make it a candidate for HIV treatment simplification strategies [, ]. Studies are ongoing to determine its efficacy in monotherapy or in combination with fewer drugs, potentially reducing pill burden and side effects for patients [, ].

  • Understanding HIV Latency: Raltegravir has been used in studies investigating the mechanisms of HIV latency, a state where the virus remains dormant within host cells, making it difficult to eradicate with current therapies []. By studying the effects of Raltegravir on viral DNA integration and persistence, researchers aim to develop strategies for eliminating latent HIV reservoirs [].

  • Investigation of HIV Integration Dynamics: Raltegravir has proven valuable in research exploring the dynamics of HIV integration into the host genome [, ]. Studying how Raltegravir affects the levels of total and unintegrated HIV DNA helps researchers understand the complex interplay between the virus and host cell during infection [, ].

Future Directions
  • Development of Long-Acting Formulations: Research is ongoing to develop long-acting formulations of Raltegravir, potentially enabling less frequent dosing and improving adherence, particularly beneficial for PrEP and treatment simplification strategies [, ].

  • Exploration of New Treatment Regimens: Further research is needed to explore new treatment regimens incorporating Raltegravir, aiming for greater efficacy, reduced toxicity, and simplified dosing schedules [, ].

  • Understanding Resistance Mechanisms: Continued research is crucial to fully elucidate the mechanisms of resistance to Raltegravir and to develop strategies for overcoming drug resistance, particularly in the context of emerging resistance mutations [, , , , , ].

  • Investigation of Tissue Distribution: More research is required to analyze Raltegravir's distribution and persistence in various tissues, particularly in sanctuary sites like the central nervous system, where HIV can persist despite effective therapy [, ]. This knowledge is crucial for optimizing treatment strategies and eradicating the virus from all body compartments.

  • Exploration of Combination Therapies with Novel Agents: As new antiretroviral drugs are developed, research should explore the potential benefits and risks of combining Raltegravir with these agents, seeking synergistic effects and improved treatment outcomes [, ].

Elvitegravir

Compound Description: Elvitegravir is another HIV-1 integrase strand transfer inhibitor (INSTI) and is structurally related to raltegravir. Like raltegravir, it acts by blocking the integration of viral DNA into the host cell genome, preventing HIV replication. Elvitegravir requires boosting with a pharmacokinetic enhancer, usually cobicistat, to achieve effective therapeutic concentrations.

Relevance: Elvitegravir is often studied alongside raltegravir to compare efficacy, resistance profiles, and potential for cross-resistance. Studies suggest that some HIV-1 strains resistant to raltegravir might also exhibit reduced susceptibility to elvitegravir, indicating potential cross-resistance between these two INSTIs.

Dolutegravir

Compound Description: Dolutegravir is a second-generation INSTI, structurally distinct from raltegravir, but sharing the same mechanism of action in inhibiting HIV-1 integrase. Dolutegravir demonstrates a higher genetic barrier to resistance compared to first-generation INSTIs and is effective against some HIV-1 strains resistant to raltegravir or elvitegravir.

MK-2048

Relevance: Similar to dolutegravir, MK-2048 is investigated for its activity against raltegravir-resistant HIV-1 strains, especially in the context of emerging resistance pathways. Notably, the G118R mutation, which can confer resistance to both raltegravir and dolutegravir, is also associated with MK-2048 resistance in vitro. This highlights the ongoing need for new INSTIs with improved resistance profiles.

Midazolam

Relevance: Midazolam is used as a sensitive probe substrate to investigate potential drug-drug interactions with raltegravir, specifically its potential to inhibit or induce the CYP3A4 enzyme. Clinical studies demonstrate that raltegravir does not significantly affect midazolam pharmacokinetics, suggesting that raltegravir is not a clinically significant inhibitor or inducer of CYP3A4.

Atorvastatin

Relevance: Studies investigated potential drug-drug interactions between raltegravir and atorvastatin. Clinical trials showed no clinically relevant effects of atorvastatin on raltegravir pharmacokinetics or vice versa, suggesting that these drugs can be co-administered without dose adjustments.

Efavirenz

Relevance: Efavirenz-based regimens are frequently used as comparators in clinical trials evaluating the efficacy and safety of raltegravir-based regimens. These studies help to determine the relative efficacy, tolerability, and long-term outcomes of raltegravir compared to established HIV treatment options.

HIV Protease Inhibitors (PIs)

Relevance: HIV PIs are often included in combination antiretroviral therapy (cART) regimens alongside raltegravir. Research has explored potential benefits and risks associated with combining these drug classes, particularly regarding drug interactions, overlapping toxicities, and impact on metabolic parameters. Some studies suggest that raltegravir may mitigate certain adverse effects associated with PI use, such as dyslipidemia and ER stress.

Lopinavir

Relevance: Lopinavir, often boosted with ritonavir, is frequently included in raltegravir-containing cART regimens. Studies have examined potential drug interactions between raltegravir and lopinavir/ritonavir to ensure the safety and efficacy of these combinations.

Properties

CAS Number

518048-05-0

Product Name

Raltegravir

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide

Molecular Formula

C20H21FN6O5

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)

InChI Key

CZFFBEXEKNGXKS-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F

Solubility

Soluble in DMSO

Synonyms

MK0518; MK 0518; MK-0518; Raltegravir; brand name: Isentress

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.